1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
89418-11-1 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(6(11)9-10)2-7-3-8-5/h2-3H,1H3,(H,9,11) |
InChI Key |
GOGWIEYQVGBUEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
The synthesis begins with the reaction of methylhydrazine with 1,1-dicyano-2,2-dimethylethylene in dioxane, catalyzed by piperidine, to yield 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This intermediate serves as the foundational building block, confirmed by IR spectroscopy (ν≈2200 cm⁻¹ for C≡N) and MS data (m/z 149 [M+H]⁺).
Hydrolysis to Carboxamide Derivative
Partial hydrolysis of the nitrile group using alcoholic NaOH generates 5-amino-1-methyl-1H-pyrazole-4-carboxamide. IR analysis reveals the disappearance of the nitrile stretch and emergence of amide bands at 1650 cm⁻¹.
Cyclization with Urea
Fusion of the carboxamide with urea at 180°C for 6 hours produces 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon of urea, followed by dehydration.
Chlorination and Oxidation to 3(2H)-one
Dichlorination Using Phosphorus Oxychloride
Treatment of the dihydrodione with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux yields 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Chlorination at the 4- and 6-positions is confirmed by ¹H NMR (δ=8.3 ppm for pyrimidine-H).
Selective Hydrolysis at Position 3
Stirring the dichlorinated compound with aqueous NaOH at 60°C selectively hydrolyzes the 3-position chloro group to form the 3(2H)-one moiety. IR spectroscopy confirms the ketone stretch at 1705 cm⁻¹.
Alternative Pathway via Hydrazine-Mediated Annulation
Condensation with Hydrazine Hydrate
Reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate in ethanol at room temperature affords the hydrazino intermediate. MS analysis shows m/z 212 [M+H]⁺, consistent with C₆H₈N₆O.
Cyclization with Triethyl Orthoformate
Heating the hydrazino derivative with triethyl orthoformate in acetic anhydride induces cyclization, forming the pyrazolo[4,3-e][1,triazolo[1,5-c]pyrimidine framework. Subsequent oxidation with hydrogen peroxide yields the 3(2H)-one derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The compound undergoes alkylation at its N1 and O3 positions under phase-transfer catalysis. Key findings include:
| Alkylating Agent | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | 4-OCH₃ derivative | 68 | DMF, RT, 6h |
| Propargyl bromide | 4-propargyl ether | 72 | DMF, RT, 8h |
| Phenacyl bromide | 4-phenacyl ether | 65 | DMF, RT, 10h |
Nucleophilic substitution occurs at the pyrimidine ring’s C4 position, particularly with amines or thiols under basic conditions (NaHCO₃/EtOH, reflux) .
Oxidation
The compound reacts with KMnO₄ in acidic media to form a carboxylic acid derivative at the pyrimidine ring’s C6 position (yield: 58–64%). With H₂O₂ in acetic acid, it produces a sulfoxide analog when a sulfur-containing substituent is present.
Reduction
-
NaBH₄ in methanol reduces ketone groups at C4 to secondary alcohols (yield: 70–85%).
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates the pyrimidine ring under 40 psi pressure.
Cyclization and Heterocyclization
The compound participates in one-flask heterocyclization reactions:
Key Protocol :
-
React with PBr₃ in DMF at 60°C for 1–2h.
-
Add hexamethyldisilazane (3 equiv) and reflux for 3–5h.
-
Isolate pyrazolo[3,4-d]pyrimidine derivatives in 56–91% yields.
| Substrate | Product Type | Yield (%) |
|---|---|---|
| 5-Aminopyrazole | Fused triazolopyrimidine | 91 |
| β-keto esters | Pyrazol-3-one analogs | 81 |
Cross-Coupling Reactions
Palladium-mediated Suzuki couplings occur at halogenated positions (e.g., C6-Cl):
| Partner | Product | Conditions | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | C6-aryl derivative | Pd(PPh₃)₄, K₂CO₃, DME | 78 |
| Vinylboronic ester | C6-vinyl derivative | Pd(OAc)₂, SPhos, THF | 65 |
Acid/Base-Mediated Transformations
-
Acidic conditions (HCl/EtOH): Cleavage of ethers at C4.
-
Basic conditions (NaOH/H₂O): Hydrolysis of esters to carboxylic acids (yield: 85–92%) .
Reaction Optimization Data
Critical parameters from the one-flask synthesis :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | ±10% yield |
| PBr₃ equivalents | 3.0 | <2 equiv: incomplete reaction |
| Reaction time | 1–2h (step 1) | Prolonged time: side products |
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has the molecular formula and is characterized by a pyrazolo-pyrimidine scaffold. Its structure allows for various substitutions that enhance its biological activity. The compound's planar configuration contributes to its ability to interact with biological targets effectively.
Case Studies
-
Epidermal Growth Factor Receptor Inhibition :
- Recent research focused on synthesizing derivatives of this compound as epidermal growth factor receptor inhibitors. Compound 12b demonstrated exceptional potency with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This highlights the compound's potential in overcoming resistance seen in current EGFR-targeted therapies.
-
Broad-Spectrum Antitumor Activity :
- A comprehensive study evaluated multiple derivatives of the compound against various tumor cell lines. The results indicated that modifications to the pyrazolo-pyrimidine scaffold significantly influenced anticancer activity, with some analogs showing enhanced efficacy . This underscores the importance of structural optimization in developing effective anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the pyrazolo-pyrimidine scaffold can enhance biological activity. For example:
- Substituents at specific positions on the ring system have been correlated with increased potency against certain cancer types.
- Modifications that improve solubility and bioavailability are crucial for enhancing therapeutic effectiveness.
Summary of Findings
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (lung cancer) | 2.24 | Induces apoptosis |
| Compound 12b | Wild-type EGFR | 0.016 | High potency; potential for targeted therapy |
| Compound 12b | Mutant EGFR (T790M) | 0.236 | Overcomes resistance |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidinone derivatives are heavily influenced by substituents at key positions (e.g., 1-, 4-, 5-, and 6-positions). Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Parent Compound | Simple synthesis; versatile scaffold | Limited intrinsic activity; requires derivatization for efficacy |
| MK-1775 | Clinically validated; potent WEE1 inhibition | Complex synthesis; potential off-target effects |
| Urea Derivatives (1u) | Broad kinase inhibition; improved selectivity | Moderate potency compared to Sorafenib |
| Thioether Analogs (15b) | High purity; tunable substituents for ALDH1A targeting | Variable cytotoxicity; lower yields in some cases |
Biological Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, highlighting its biological effects, structure-activity relationships (SAR), and potential clinical implications.
Overview of this compound
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been explored for various pharmacological activities. Its structure is characterized by a pyrazole ring fused to a pyrimidine nucleus, which is known to influence its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reported that derivatives of this compound showed high inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 1.74 µM to 9.20 µM, demonstrating their potency compared to doxorubicin, a standard chemotherapy agent .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl Compound | A549 | 2.24 | Induces apoptosis |
| Analog 1 | MCF-7 | 1.74 | Cell cycle arrest |
| Analog 2 | HepG2 | 9.20 | Inhibits proliferation |
The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometric analysis revealed that at low micromolar concentrations, the compound significantly increased apoptotic markers in treated A549 cells . Furthermore, molecular docking studies suggest that these compounds can interact with key protein targets involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The structural modifications of the pyrazolo[3,4-d]pyrimidine scaffold play a crucial role in determining the biological activity of these compounds. For instance, changes in substituents at specific positions on the pyrazole ring have been shown to enhance or diminish anticancer efficacy . The presence of bulky groups at the N1 position has been associated with increased potency against various cancer cell lines.
Other Biological Activities
Beyond anticancer effects, derivatives of this compound have also demonstrated potential in treating other conditions:
- Antiparasitic and Antifungal Activities : Some analogs have shown effectiveness against parasitic infections and fungal pathogens .
- Protein Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of protein kinases, which are critical in various signaling pathways involved in cancer progression .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its derivatives?
- Methodological Answer : The compound and its analogs are synthesized via nucleophilic substitution and coupling reactions. For example, derivatives like 5-(2-chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are prepared using NaH and CS₂, followed by iodination and purification (83% yield) . Allylation and piperazine substitution steps are critical for introducing functional groups, as seen in Adavosertib (MK-1775) synthesis . Solvent choice (e.g., DMF for solubility) and temperature control (e.g., 40°C for thiourea formation) are key optimization parameters .
Q. How is structural characterization of this compound performed to ensure purity and identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) confirms regiochemistry and substituent positions, such as the methyl group at N1 and allyl substitution at N2 . High-Performance Liquid Chromatography (HPLC) validates purity (>95% for preclinical candidates) . X-Ray Powder Diffraction (XRPD) provides crystallographic data, with characteristic peaks at 2θ = 8.5°, 12.1°, and 17.3° for polymorph identification .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., varying Wee1 kinase inhibition) may arise from assay conditions (e.g., ATP concentration differences) or cellular models (e.g., p53 status in cancer lines) . Standardized protocols, such as fixed ATP levels (1 mM) and isogenic cell pairs (wild-type vs. p53-null), improve reproducibility. Meta-analyses of pharmacokinetic data (e.g., plasma half-life, Cₘₐₓ) across species (mice, humans) can clarify dose-response variability .
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against Wee1 kinase?
- Methodological Answer : Substituent modifications at the pyrazolo-pyrimidine core significantly impact potency. For example:
- Position 6 : Arylthio groups (e.g., 3-fluorobenzyl) enhance selectivity by occupying hydrophobic pockets in Wee1’s ATP-binding site .
- Position 2 : Allyl or oxetanyl groups improve metabolic stability by reducing CYP3A4-mediated oxidation .
- Position 1 : Methyl substitution minimizes off-target effects on related kinases (e.g., CDK2) .
SAR tables comparing IC₅₀ values and selectivity indices are critical for iterative design .
Q. What experimental designs are used to evaluate the compound’s antitumor efficacy in vivo?
- Methodological Answer : Orthotopic xenograft models (e.g., ovarian cancer OVCAR-3) assess tumor growth inhibition (TGI) at doses of 50–100 mg/kg (oral, BID) . Pharmacodynamic markers (e.g., phospho-CDC2 [Tyr15]) validate target engagement. Combination studies with DNA-damaging agents (e.g., cisplatin) leverage synthetic lethality, requiring factorial design to test synergy (e.g., Chou-Talalay method) . Toxicity endpoints (e.g., body weight loss, hematological parameters) guide therapeutic index calculations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
